5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its ability to selectively inhibit the activity of certain enzymes and has been shown to have promising therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide involves the selective inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide can reduce inflammation and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide are complex and varied. This compound has been shown to have potent anti-inflammatory effects, which can help to reduce pain and inflammation in various disease states. Additionally, it has been shown to have anti-cancer effects, potentially by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide in lab experiments include its potent inhibitory effects on certain enzymes, which can help to elucidate the role of these enzymes in various disease states. Additionally, this compound has been shown to have promising therapeutic effects in various diseases, which makes it an attractive target for drug development.
The limitations of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide in lab experiments include the complexity of its synthesis method and the need for specialized laboratory equipment and techniques. Additionally, the exact mechanisms of action of this compound are not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous future directions for research on 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide. One potential direction is the development of new drugs that are based on the structure of this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic effects in various diseases. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound, which could help to facilitate its use in scientific research and drug development.
Synthesemethoden
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide involves a multi-step process that requires the use of specialized laboratory equipment and techniques. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this process requires a high level of expertise and precision.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide in scientific research are numerous. This compound has been shown to have potent inhibitory effects on certain enzymes that are involved in various disease pathways. As such, it has been studied for its potential use in the treatment of cancer, inflammatory diseases, and other conditions.
Eigenschaften
Produktname |
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
---|---|
Molekularformel |
C16H13ClN4O4 |
Molekulargewicht |
360.75 g/mol |
IUPAC-Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-2-3-12(6-14(10)21(23)24)19-16(22)15-5-4-13(25-15)9-20-8-11(17)7-18-20/h2-8H,9H2,1H3,(H,19,22) |
InChI-Schlüssel |
VWIBTVZVTRWLNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.